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molecular formula C8H12O3 B190209 Suberic anhydride CAS No. 10521-06-9

Suberic anhydride

Cat. No. B190209
M. Wt: 156.18 g/mol
InChI Key: RMIBXGXWMDCYEK-UHFFFAOYSA-N
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Patent
US07923579B2

Procedure details

A solution of suberic acid (5.0 g, 28.7 mmol) in acetic anhydride (10 mL) was heated at reflux for 1 h. After cooling to RT, the solvent was removed in vacuo. The pale yellow residue was recrystallized from acetonitrile. After filtration and drying to the vacuum pump, the oxonane-2,9-dione was obtained as a white solid (2.26 g, 50.4% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
50.4%
Name
Yield
50.4%

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([OH:10])=O>C(OC(=O)C)(=O)C>[O:12]1[C:1](=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]1=[O:10]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(CCCCCCC(=O)O)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The pale yellow residue was recrystallized from acetonitrile
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
drying to the vacuum pump

Outcomes

Product
Name
Type
product
Smiles
O1C(CCCCCCC1=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50.4%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.26 g
YIELD: PERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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